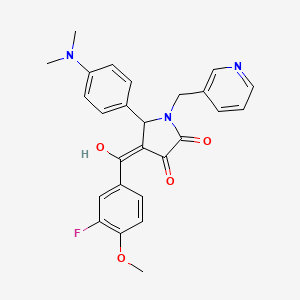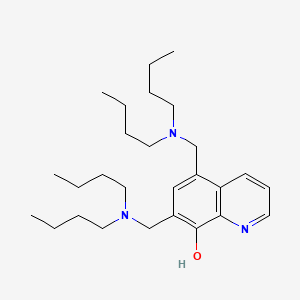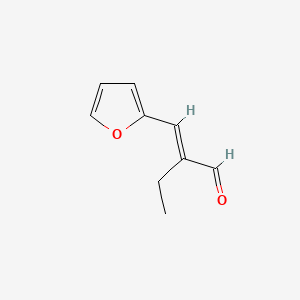
2-Ethyl-3-(2-furyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(2-furyl)acrylaldehyde is an organic compound known for its strong yet soft fragrance. It is commonly used as a component in perfumes and flavorings . The compound has a molecular formula of C9H10O2 and a molecular weight of 150.18 g/mol .
Preparation Methods
2-Ethyl-3-(2-furyl)acrylaldehyde can be synthesized through the reaction of ethyl propenal with furan . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained. Industrial production methods often involve optimizing these conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Ethyl-3-(2-furyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.
Scientific Research Applications
2-Ethyl-3-(2-furyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s fragrance properties make it useful in studying olfactory receptors and related biological pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism by which 2-Ethyl-3-(2-furyl)acrylaldehyde exerts its effects involves interactions with molecular targets such as olfactory receptors. These interactions trigger a cascade of biochemical events that result in the perception of fragrance. The compound’s aldehyde group plays a crucial role in these interactions, facilitating binding to specific receptor sites .
Comparison with Similar Compounds
2-Ethyl-3-(2-furyl)acrylaldehyde can be compared to other similar compounds, such as:
3-(2-Furyl)acrylaldehyde: This compound has a similar structure but lacks the ethyl group, resulting in different chemical properties and applications.
2-Ethyl-3-(2-thienyl)acrylaldehyde: This compound has a thiophene ring instead of a furan ring, leading to variations in reactivity and fragrance profile.
2-Ethyl-3-(2-pyridyl)acrylaldehyde: The presence of a pyridine ring in this compound introduces basicity and different chemical behavior compared to the furan ring in this compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
904295-77-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)butanal |
InChI |
InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3/b8-6+ |
InChI Key |
UCPFCQBLYDXPTR-SOFGYWHQSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CO1)C=O |
boiling_point |
140.00 °C. @ 30.00 mm Hg |
density |
1.057-1.063 |
physical_description |
Pale yellowish liquid; Mild, warm, vegetable-like aroma |
solubility |
Insoluble in water; Soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


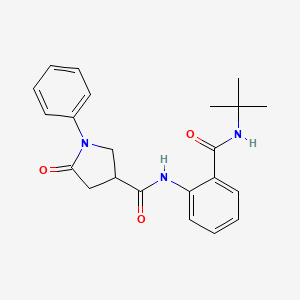
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)

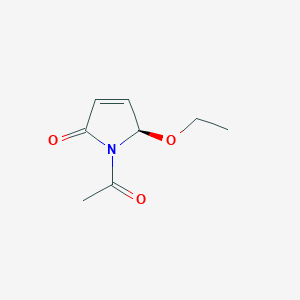
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)


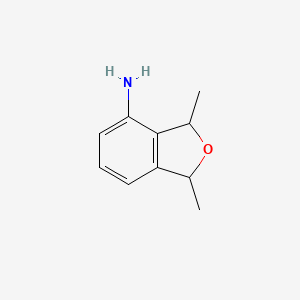
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
